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An In-depth Technical Guide to the Chemical Properties and Structure of 1-(4-
Methoxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(4-Methoxyphenyl)thiourea is an organic compound that serves as a valuable intermediate

in various synthetic processes, particularly in the dye industry.[1] As a member of the thiourea

family, it is also a subject of interest for its potential biological activities, aligning with the

diverse pharmacological profiles observed in thiourea derivatives.[2][3] This technical guide

provides a comprehensive overview of the chemical properties and structural features of 1-(4-
Methoxyphenyl)thiourea, based on available scientific literature. It includes a summary of its

physicochemical properties, spectral data, and a detailed synthesis protocol. This document is

intended to be a resource for researchers and professionals in the fields of chemistry and drug

development.

Chemical Structure and Properties
1-(4-Methoxyphenyl)thiourea, also known as N-(4-methoxyphenyl)thiourea or p-

anisylthiourea, is a monosubstituted thiourea derivative. Its structure features a 4-

methoxyphenyl group attached to one of the nitrogen atoms of the thiourea moiety.
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The structural representation of 1-(4-Methoxyphenyl)thiourea is provided below.

Chemical Structure of 1-(4-Methoxyphenyl)thiourea
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Caption: 2D structure of 1-(4-Methoxyphenyl)thiourea.

Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Methoxyphenyl)thiourea is

presented in the table below.
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Property Value Reference

IUPAC Name (4-methoxyphenyl)thiourea [4]

CAS Number 2293-07-4 [5]

Molecular Formula C8H10N2OS [6]

Molecular Weight 182.24 g/mol [4]

Physical Form Solid [6]

Melting Point 212 °C (decomposition) [5]

Boiling Point 311 °C at 760 mmHg [4]

Density (Predicted) 1.287 ± 0.06 g/cm³ [5]

Purity Typically ≥98% [6]

Solubility

Soluble in alcohol, sparingly

soluble in ether.[7] Soluble in

water.[7]

InChI

InChI=1S/C8H10N2OS/c1-11-

7-4-2-6(3-5-7)10-8(9)12/h2-

5H,1H3,(H3,9,10,12)

[6]

InChIKey
SRYLJBWDZZMDSK-

UHFFFAOYSA-N
[6]

SMILES COC1=CC=C(C=C1)NC(=S)N [6]

Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of 1-(4-
Methoxyphenyl)thiourea. While a comprehensive experimental dataset for this specific

molecule is not readily available in the public domain, typical spectral features can be predicted

based on its functional groups.

1H NMR Spectroscopy
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The proton NMR spectrum of 1-(4-Methoxyphenyl)thiourea is expected to show distinct

signals corresponding to the aromatic protons, the methoxy protons, and the amine protons.

Proton
Environment

Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic protons

(ortho to -OCH3)
~6.8-7.0 Doublet 2H

Aromatic protons

(meta to -OCH3)
~7.2-7.4 Doublet 2H

Methoxy (-OCH3)

protons
~3.8 Singlet 3H

Thiourea (-NH-)

proton
Broad singlet 1H

Thiourea (-NH2)

protons
Broad singlet 2H

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual

values may vary depending on the solvent and experimental conditions.

13C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the

molecule.
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Carbon Environment Expected Chemical Shift (δ, ppm)

Thiocarbonyl (C=S) ~180-190

Aromatic C (quaternary, attached to -OCH3) ~155-160

Aromatic C (quaternary, attached to -NH) ~130-135

Aromatic CH (ortho to -OCH3) ~114-116

Aromatic CH (meta to -OCH3) ~120-125

Methoxy (-OCH3) ~55

Note: Predicted values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups

present in 1-(4-Methoxyphenyl)thiourea.

Functional Group
Characteristic Absorption
(cm-1)

Intensity

N-H Stretch (amine) 3400-3100 Medium-Strong, Broad

C-H Stretch (aromatic) 3100-3000 Medium

C-H Stretch (aliphatic, -OCH3) 2950-2850 Medium

C=C Stretch (aromatic) 1600-1475 Medium-Weak

N-H Bend (amine) 1650-1550 Medium

C-N Stretch 1350-1250 Strong

C=S Stretch (thiocarbonyl) 1250-1020 Medium

C-O Stretch (ether)
1275-1200 (asymmetric),

1075-1020 (symmetric)
Strong

Note: Predicted values based on typical IR absorption frequencies.[8]
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Mass Spectrometry
In mass spectrometry, 1-(4-Methoxyphenyl)thiourea is expected to show a molecular ion

peak corresponding to its molecular weight. The fragmentation pattern would likely involve the

loss of the methoxy group, cleavage of the thiourea moiety, and other characteristic

fragmentations. Predicted m/z values for common adducts are available.[6] The thiourea

moiety can lead to a characteristic constant neutral loss of 85 u in collision-induced dissociation

experiments.[9]

Experimental Protocols
Synthesis of 1-(4-Methoxyphenyl)thiourea
A common and effective method for the synthesis of 1-(4-Methoxyphenyl)thiourea involves

the reaction of p-anisidine with a thiocyanate salt in an acidic medium.[1]

Materials:

p-Anisidine (5.7 g)

Ammonium thiocyanate (3.1 g)

Concentrated hydrochloric acid (3.3 mL)

Water (8 mL)

Procedure:

To a reaction vessel, add p-anisidine, ammonium thiocyanate, hydrochloric acid, and water.

Heat the mixture to 90 °C with stirring.

Maintain the reaction at this temperature for 9 hours.

After the reaction is complete, cool the mixture to room temperature.

The solid product will precipitate out of the solution.

Collect the solid by filtration.
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Wash the solid with water to remove any unreacted starting materials and inorganic salts.

Dry the purified product.

This method has been reported to yield 1-(4-Methoxyphenyl)thiourea with a purity of 99.3%

and an average yield of 95%.[1]
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Synthesis Workflow for 1-(4-Methoxyphenyl)thiourea
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Caption: A generalized workflow for the synthesis of 1-(4-Methoxyphenyl)thiourea.
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Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a ~5-10 mg/mL solution of the synthesized compound in a suitable deuterated

solvent (e.g., DMSO-d6 or CDCl3).

Transfer the solution to a 5 mm NMR tube.

Acquire 1H and 13C NMR spectra on a spectrometer, typically operating at a frequency of

300 MHz or higher for protons.

Process the spectra to determine chemical shifts, coupling constants, and integration.

Infrared (IR) Spectroscopy:

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and

pressing it into a thin disk.

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Record the IR spectrum over the range of 4000-400 cm-1.

Mass Spectrometry (MS):

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer via a suitable ionization method, such as

Electrospray Ionization (ESI).

Acquire the mass spectrum in the desired mass range.

Potential Applications and Biological Relevance
Thiourea derivatives are a class of compounds with a broad spectrum of biological activities,

including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3] The

mechanism of action for many thiourea derivatives involves their ability to interact with

biological macromolecules. For instance, some thiourea derivatives have been shown to inhibit
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enzymes like urease.[10] In the context of anticancer activity, they have been implicated in the

inhibition of various signaling pathways, such as the Wnt/β-catenin pathway.[11]

While specific signaling pathways for 1-(4-Methoxyphenyl)thiourea are not extensively

documented, its structural similarity to other biologically active thioureas suggests it could be a

candidate for further investigation in drug discovery programs. The methoxy group on the

phenyl ring can influence the compound's lipophilicity and electronic properties, which in turn

can affect its biological activity and pharmacokinetic profile.

Potential Biological Relevance of Thiourea Derivatives

Thiourea Derivatives
(e.g., 1-(4-Methoxyphenyl)thiourea)
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Caption: Potential biological activities of thiourea derivatives.

Safety Information
1-(4-Methoxyphenyl)thiourea is classified as toxic and an irritant. Appropriate safety

precautions should be taken when handling this compound.

Hazard Statements: H301 (Toxic if swallowed).

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON

CENTER or doctor/physician).

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and

eye/face protection.[5]
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Ventilation: Use in a well-ventilated area or with suitable respiratory equipment.[5]

Conclusion
1-(4-Methoxyphenyl)thiourea is a well-defined chemical entity with established

physicochemical properties and a straightforward synthetic route. While detailed experimental

spectral and crystallographic data are not widely published, its structure can be reliably

characterized using standard analytical techniques. Its role as a synthetic intermediate and the

potential for biological activity, characteristic of the thiourea class of compounds, make it a

molecule of continued interest for both industrial and academic research. This guide serves as

a foundational resource for professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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